3-(N-(1-(tert-butoxycarbonyl)piperidin-3-yl)sulfamoyl)benzoic acid
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Overview
Description
3-(N-(1-(tert-butoxycarbonyl)piperidin-3-yl)sulfamoyl)benzoic acid is a complex organic compound that features a piperidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(1-(tert-butoxycarbonyl)piperidin-3-yl)sulfamoyl)benzoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the Boc-protected piperidine with a sulfonyl chloride derivative.
Coupling with Benzoic Acid: The final step involves coupling the sulfonamide intermediate with benzoic acid or its derivatives under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(N-(1-(tert-butoxycarbonyl)piperidin-3-yl)sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., NaI, KBr) and bases (e.g., NaOH, KOH) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(N-(1-(tert-butoxycarbonyl)piperidin-3-yl)sulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological pathways and interactions, particularly those involving sulfonamide linkages.
Industry: The compound may be used in the development of new materials and chemical processes, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(N-(1-(tert-butoxycarbonyl)piperidin-3-yl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity and stability. Additionally, the Boc-protected piperidine ring can be selectively deprotected under acidic conditions, allowing for controlled release of the active amine functionality.
Comparison with Similar Compounds
Similar Compounds
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound is similar in structure but has a different position for the piperidine ring attachment.
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid:
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Used as a semi-flexible linker in PROTAC development.
Uniqueness
3-(N-(1-(tert-butoxycarbonyl)piperidin-3-yl)sulfamoyl)benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)19-9-5-7-13(11-19)18-26(23,24)14-8-4-6-12(10-14)15(20)21/h4,6,8,10,13,18H,5,7,9,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXURELZEMCRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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